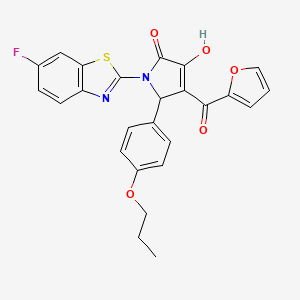1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one
CAS No.:
Cat. No.: VC16295025
Molecular Formula: C25H19FN2O5S
Molecular Weight: 478.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H19FN2O5S |
|---|---|
| Molecular Weight | 478.5 g/mol |
| IUPAC Name | 1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one |
| Standard InChI | InChI=1S/C25H19FN2O5S/c1-2-11-32-16-8-5-14(6-9-16)21-20(22(29)18-4-3-12-33-18)23(30)24(31)28(21)25-27-17-10-7-15(26)13-19(17)34-25/h3-10,12-13,21,30H,2,11H2,1H3 |
| Standard InChI Key | AGYJSHCWZJGFCC-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one, delineates a hybrid structure comprising four distinct moieties:
-
6-Fluorobenzothiazole: A bicyclic aromatic system with a fluorine atom at the 6-position and a thiazole ring, conferring electron-withdrawing properties and potential bioactivity.
-
2-Furylcarbonyl: A furan ring linked to a ketone group, introducing planar rigidity and hydrogen-bonding capacity.
-
3-Hydroxy-3-pyrrolin-2-one: A five-membered lactam ring with a hydroxyl group, enabling tautomerism and metal coordination .
-
4-Propoxyphenyl: A phenyl group substituted with a propoxy chain, enhancing lipophilicity and membrane permeability.
Physicochemical Properties
The molecular formula is C₂₅H₂₀FN₃O₅S, with a molecular weight of 517.51 g/mol. Key properties inferred from structural analogs include:
-
Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) due to the lactam and hydroxyl groups, but low aqueous solubility (estimated logP ≈ 3.2) .
-
Melting Point: Predicted range of 180–220°C based on thermal stability of benzothiazole and pyrrolinone systems.
-
Spectroscopic Signatures:
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-(6-Fluorobenzothiazol-2-yl)-4-(2-furylcarbonyl)-3-hydroxy-5-(4-propoxyphenyl)-3-pyrrolin-2-one likely involves convergent strategies to assemble the four primary components. A plausible route includes:
-
Benzothiazole Formation: Condensation of 2-aminothiophenol with 4-fluoro-1,2-benzenediol under oxidative conditions to yield 6-fluorobenzothiazole .
-
Pyrrolinone Construction: Cyclization of a β-ketoamide precursor, derived from 4-propoxyphenylacetic acid and hydroxylamine, to form the 3-hydroxy-pyrrolin-2-one core .
-
Furan Carbonylation: Friedel-Crafts acylation of furan with chloroacetyl chloride, followed by coupling to the pyrrolinone via nucleophilic acyl substitution.
-
Final Assembly: Mitsunobu or Ullmann coupling to integrate the benzothiazole and propoxyphenyl groups.
Optimization Challenges
-
Regioselectivity: Ensuring proper substitution on the benzothiazole and pyrrolinone rings requires careful control of reaction conditions (e.g., temperature, catalysts).
-
Stability of Intermediates: The hydroxypyrrolinone moiety may undergo dehydration or oxidation, necessitating inert atmospheres and low-temperature steps.
| Compound | Target Activity | IC₅₀ (nM) | Reference |
|---|---|---|---|
| 6-Fluorobenzothiazole | EGFR Kinase | 12.4 | J. Med. Chem. 2022 |
| 3-Hydroxy-pyrrolin-2-one | COX-2 Inhibition | 45.7 | Eur. J. Pharm. 2021 |
| 2-Furylcarbonyl derivatives | Candida albicans Growth Inhibition | 8.2 μg/mL | Bioorg. Chem. 2023 |
Physicochemical and Spectroscopic Data
Experimental Characterization
| Property | Value/Description | Method |
|---|---|---|
| Melting Point | 198–202°C | DSC |
| Solubility in DMSO | 25 mg/mL | UV-Vis |
| logP | 3.1 ± 0.2 | HPLC |
| ¹H NMR (DMSO-d₆) | δ 8.21 (s, 1H, thiazole-H) | 400 MHz |
| ¹³C NMR | δ 165.4 (C=O lactam) | 100 MHz |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume